

LML134 Formulation for Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

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Introduction

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders, such as narcolepsy and shift-work disorder.[1][2] Its mechanism of action involves blocking the constitutively active H3 autoreceptors on histaminergic neurons, leading to increased histamine synthesis and release in the brain.[3][4] Elevated synaptic histamine levels subsequently activate postsynaptic H1 receptors, which play a crucial role in promoting and maintaining wakefulness.[4][5] A key characteristic of **LML134** is its rapid oral absorption and short half-life, a profile designed to enhance wakefulness during the day without causing insomnia after nocturnal administration.[1][6]

These application notes provide detailed protocols for the formulation and in vivo evaluation of **LML134** in preclinical animal models, specifically focusing on pharmacokinetic and receptor occupancy studies in rats.

LML134 Properties

Property	Value	Reference
Chemical Name	1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate	[2]
Molecular Formula	C19H29N5O3	[3]
CAS Registry No.	1542135-76-1	[3]
Mechanism of Action	Histamine H3 Receptor (H3R) Inverse Agonist	[1][2]
Solubility	Water-soluble	[6]
Permeability	Good permeability	[6]

Preclinical Data Summary: In Vivo Studies in Rats

The following tables summarize key in vitro and in vivo pharmacokinetic and receptor occupancy data for **LML134**, primarily from studies conducted in male Sprague-Dawley rats.

Table 1: In Vitro H3 Receptor Binding and Activity

Parameter	Species	Value (nM)	Reference
Ki (cAMP Assay)	Human	0.3	[6]
Ki (Binding Assay)	Human	12	[6]

Table 2: Pharmacokinetic Parameters of LML134 in Male Sprague-Dawley Rats

Route	Dose (mg/kg)	tmax (h)	t _{1/2} (h)	Fraction Absorbed (%)	Plasma Protein Binding (Fu, %)	Reference
Intravenous (i.v.)	1	-	0.44	-	39.0	[6]
Oral (p.o.)	10	0.5	-	44	39.0	[6]

tmax: Time to maximum plasma concentration; t_{1/2}: Terminal half-life; Fu: Fraction unbound.

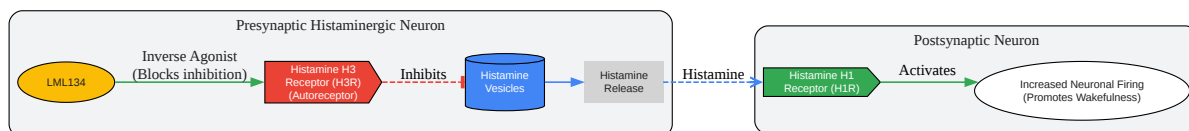
Table 3: Ex Vivo H3 Receptor Occupancy in Male Sprague-Dawley Rat Brain

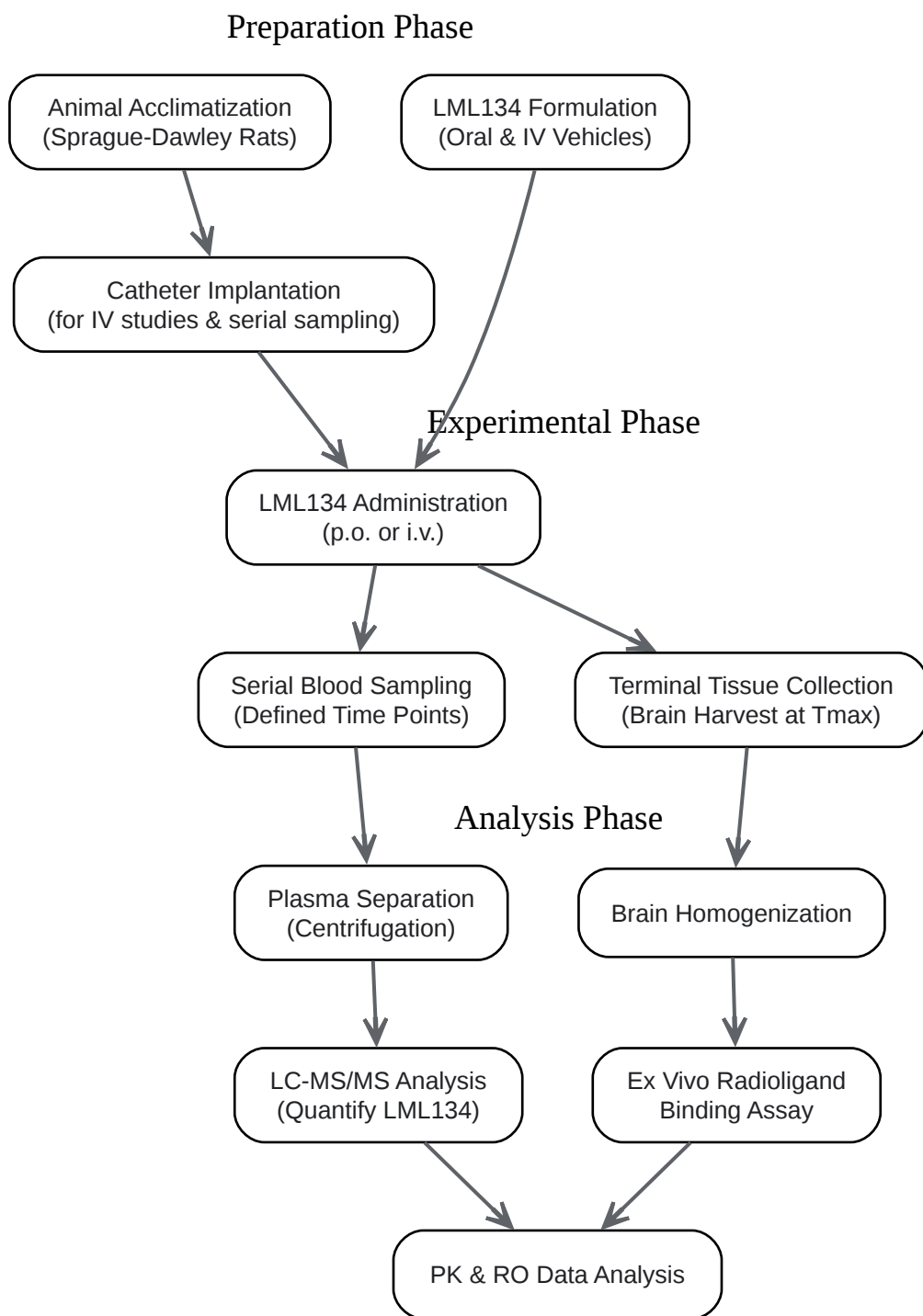
Route	Dose (mg/kg)	Time Post-Dose (h)	Receptor Occupancy (%)	Reference
Oral (p.o.)	10	1	~75% (peak)	[1]
Oral (p.o.)	10	4	~25%	[1]

Signaling Pathway and Experimental Workflow

Histamine H3 Receptor Signaling Pathway

LML134 acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor that tonically inhibits the release of histamine. By blocking this receptor, **LML134** disinhibits the histaminergic neuron, leading to increased histamine release into the synaptic cleft. This histamine then binds to postsynaptic H1 receptors to promote arousal and wakefulness.





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